1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine
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Overview
Description
1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine is a chemical compound that features a benzodioxepine ring fused with a sulfonyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through the cyclization of 1,2-di(cyanomethoxy)benzene, followed by hydrolysis to yield the ketone intermediate.
Sulfonylation: The ketone intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Pyrrolidine Addition: Finally, the sulfonylated intermediate is reacted with pyrrolidine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Reduced forms of the benzodioxepine ring.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the benzodioxepine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine derivatives: These compounds share the benzodioxepine core but differ in the substituents attached to the ring.
Sulfonylated Pyrrolidines: Compounds with a pyrrolidine ring and a sulfonyl group, but with different aromatic or aliphatic substituents.
Uniqueness: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine is unique due to the combination of the benzodioxepine ring and the sulfonyl-pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-19(16,14-6-1-2-7-14)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFRZAYKXFPDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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